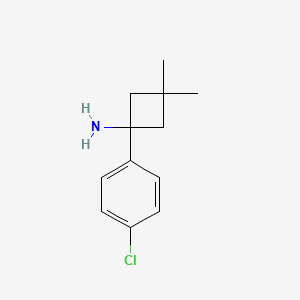

![molecular formula C9H13ClN2O2 B1469367 Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride CAS No. 1803604-79-6](/img/structure/B1469367.png)

Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

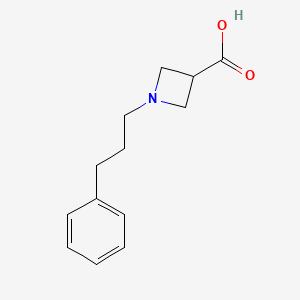

The synthesis pathway for Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride involves the reduction of 3-methyl-2-nitroacetophenone to 1-(3-methyl-2-nitrophenyl)ethanone, followed by reductive amination with formaldehyde and ammonium chloride to yield the final product.Molecular Structure Analysis

The IUPAC name for this compound is N-methyl-2-(3-nitrophenyl)ethan-1-amine hydrochloride . The InChI code is 1S/C9H12N2O2.ClH/c1-10-6-5-8-3-2-4-9(7-8)11(12)13;/h2-4,7,10H,5-6H2,1H3;1H .Chemical Reactions Analysis

MNNHCl can react with a variety of compounds, including amines, alcohols, and carboxylic acids. It can also react with nucleophiles, such as water and thiols, to form nitrosamines.Physical And Chemical Properties Analysis

Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride is a colorless solid that is soluble in water and organic solvents. Its molecular weight is 216.67 .Applications De Recherche Scientifique

Anticancer Agent Synthesis

Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride plays a role in the synthesis of compounds with potent anticancer activity. For instance, its derivatives have been used to inhibit tubulin polymerization, an essential process in cell division, by binding at the colchicine site. This inhibition was observed in studies aiming at developing new cancer cell growth inhibitory amides with significant activity against various human and animal cancer cell lines (Pettit et al., 2003).

Polymer Solar Cells

In the field of renewable energy, derivatives of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride have been applied as acceptor and cathode interfacial materials in polymer solar cells. Such applications aim to enhance the efficiency of these solar cells by improving electron mobility and facilitating favorable vertical phase separation for efficient charge transport (Lv et al., 2014).

Kinetics and Mechanism Studies

Research on the kinetics and mechanisms of chemical reactions involving derivatives of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride provides insights into their reactivity and potential applications in organic synthesis. For example, studies on the aminolysis of O-aryl S-methyl thiocarbonates have elucidated the reaction pathways and mechanisms, contributing to the understanding of nucleophilic substitution reactions (Castro et al., 2005).

Electrochemical Oxidation Studies

Electrochemical studies have investigated the oxidation of primary amines in ionic liquid media, leading to the formation of organic layers attached to electrode surfaces. These findings have implications for the development of electrochemical sensors and devices, demonstrating the versatility of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride derivatives in electrochemical applications (Ghilane et al., 2010).

Lewis Acid-Catalyzed Reactions

The compound has also been used in Lewis acid-catalyzed reactions for the ring-opening of activated cyclopropanes with amine nucleophiles. This methodology has been applied in the enantioselective synthesis of compounds with potential pharmaceutical applications, showcasing the compound's role in facilitating highly selective synthetic transformations (Lifchits & Charette, 2008).

Propriétés

IUPAC Name |

N-methyl-2-(3-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-10-6-5-8-3-2-4-9(7-8)11(12)13;/h2-4,7,10H,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZSUHLIONMRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=CC=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

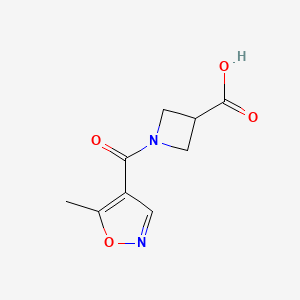

![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B1469288.png)

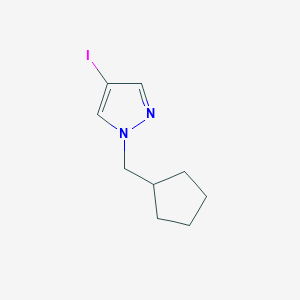

![(1-cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1469289.png)

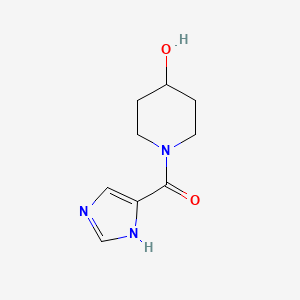

![1-[2-(Thiophen-2-yl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469293.png)

![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1469299.png)

![4-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine](/img/structure/B1469304.png)

![1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469305.png)